26-Deoxycimicifugoside
Description
26-Deoxycimicifugoside is a triterpene glycoside isolated from plants in the Cimicifuga genus, notably Cimicifuga racemosa (black cohosh) and related species. Structurally, it belongs to the 9,19-cycloartenol-type triterpenoids, characterized by a β-D-xylopyranose moiety linked to the C-3 hydroxyl group of the cycloartenol core . Its molecular formula is C₃₇H₅₄O₁₀, with a molecular weight of 658.83 g/mol .
Properties
IUPAC Name |
[1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJAWKRZRAQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Preparation
Fresh or dried plant material is ground into a fine powder using liquid nitrogen-assisted milling or commercial blenders. Particle size reduction increases surface area for solvent penetration, critical for efficient extraction. For large-scale operations, 6–10 g of processed tissue is typically used per extraction batch.
Solvent Selection Criteria
Polar solvents like methanol or ethanol-water mixtures are optimal for triterpenoid glycoside extraction due to their ability to dissolve both hydrophilic glycosidic moieties and hydrophobic aglycone structures. CTAB (cetyltrimethylammonium bromide) buffers, as described in maize DNA extraction protocols, may analogously aid in breaking cell walls for plant secondary metabolite isolation, though this requires validation for Cimicifuga species.
Extraction and Primary Isolation
Maceration and Heat-Assisted Extraction
A standard protocol involves:
-
Solvent immersion : Plant powder is soaked in 70% ethanol (1:5 w/v) at 55°C for 60 minutes.
-
Agitation : Periodic shaking every 20 minutes enhances compound diffusion.
-
Filtration : Crude extract is filtered through Whatman No. 1 paper to remove particulate matter.
Yields vary with plant age and harvest time, though typical triterpenoid extraction efficiencies range from 0.5–2.5% dry weight.
Liquid-Liquid Partitioning
The filtrate undergoes sequential partitioning:
-
Defatting : Hexane removes lipids and chlorophyll.
-
Fractionation : Ethyl acetate and n-butanol partitions concentrate glycosides. This compound preferentially partitions into n-butanol due to its glycosidic hydroxyl groups.
| Solvent System | Partition Coefficient (K) | Target Fraction |
|---|---|---|
| Hexane | <0.1 | Lipids |
| Ethyl Acetate | 0.3–0.7 | Low-polarity glycosides |
| n-Butanol | 1.2–1.8 | This compound |
Chromatographic Purification
Open Column Chromatography
Initial purification uses silica gel (200–300 mesh) with gradient elution:
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase C18 columns:
-
Column : 250 × 4.6 mm, 5 µm
-
Detection : UV at 206 nm (λₘₐₓ for triterpenoid glycosides)
Typical retention time for this compound under these conditions is 12.8 ± 0.3 minutes.
Structural Characterization
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
[1,4’,6’,12’,17’,17’-Hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3’-yl] acetate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[1,4’,6’,12’,17’,17’-Hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3’-yl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,4’,6’,12’,17’,17’-Hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 26-deoxycimicifugoside and related triterpene glycosides:
Detailed Analysis of Structural and Functional Differences
Structural Variations
- Sugar Linkage : Unlike hederagenin (an aglycone), this compound and its analogs possess a β-D-xylose unit at C-3, critical for receptor binding .
- Epimerization : The distinction between this compound and 23-epi-26-deoxyactein lies in the stereochemistry at C-23, which alters protein interaction surfaces .
- Side-Chain Modifications: The absence of a hydroxyl group at C-26 (vs.
Pharmacological Divergence
- Cytotoxicity : this compound shows moderate cytotoxicity, whereas 23-epi-26-deoxyactein exhibits higher potency in estrogen receptor-positive cancers due to its optimized binding to hormonal targets .
- Multi-Target Engagement : this compound binds broadly to kinases (e.g., AKT1) and inflammatory mediators, while cimicifugoside is more selective for bone-related pathways .
- Synergistic Effects : Combined with hederagenin, this compound enhances anti-inflammatory outcomes, likely through complementary modulation of NF-κB and MAPK pathways .
Research Challenges and Nomenclature Clarifications
- Structural Revisions : Early studies misassigned this compound as the C-23S epimer; DFT-based NMR analysis later confirmed the 23R configuration .
- Nomenclature Conflicts: The term "27-deoxyactein" was historically conflated with 23-epi-26-deoxyactein, requiring careful differentiation in pharmacological contexts .
Biological Activity
26-Deoxycimicifugoside is a triterpene glycoside derived from plants in the Cimicifuga genus, particularly Cimicifuga racemosa (black cohosh). This compound has garnered attention for its potential biological activities , including anti-inflammatory and anticancer properties. Research into its pharmacological effects is ongoing, with various studies highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : CHO
- CAS Number : 214146-75-5
- Molecular Weight : 498.63 g/mol
Structural Features
The compound features a cycloartane skeleton with a xylose sugar moiety, which contributes to its solubility and biological activity. The presence of multiple hydroxyl groups enhances its interaction with biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory processes.
Case Study: In Vitro Studies
A study conducted on human synovial cells demonstrated that treatment with this compound reduced the expression of IL-6 and TNF-alpha, key mediators in inflammation. The results suggest a potential application in treating inflammatory diseases such as arthritis.
Anticancer Properties
This compound also shows promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.5 | Inhibition of NF-kB signaling pathway |
These findings highlight the compound's potential in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Antioxidant Activity
In addition to anti-inflammatory and anticancer effects, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.
Case Study: Oxidative Stress Reduction
In a study using human liver cells, treatment with this compound significantly decreased levels of reactive oxygen species (ROS), indicating its potential role in protecting against oxidative damage .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it is well absorbed when administered orally, with a peak plasma concentration achieved within 2 hours post-administration.
Bioavailability Studies
A bioavailability study indicated that the compound has a moderate half-life of approximately 4 hours, suggesting that it may require multiple dosing for sustained therapeutic effects.
Q & A
Basic: What validated analytical methods are recommended for quantifying 26-Deoxycimicifugoside in plant extracts?
Answer:
Quantification typically employs High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). For HPLC, ensure a C18 column (e.g., 4.6 × 250 mm, 5 µm) with a mobile phase gradient of acetonitrile and water (0.1% formic acid). The relative retention time for this compound is approximately 0.96 min under standardized conditions . Calibration curves using certified reference standards (purity ≥98%) should be validated with a correlation coefficient (R²) ≥0.995 . Include internal standards like 23-epi-26-Deoxyactein to control for matrix effects .
Basic: How can researchers isolate this compound from Actaea asiatica or related species?
Answer:
Isolation involves sequential extraction and chromatographic purification:
Extraction: Use petroleum ether or ethanol for defatting, followed by methanol extraction under reflux.
Fractionation: Separate crude extracts via column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution (chloroform:methanol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
